REACTION_SMILES
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[CH3:21][C:22]([OH:23])=[O:24].[ClH:1].[OH2:20].[S:2](=[O:3])(=[O:4])([c:5]1[cH:6][cH:7][c:8]([CH3:9])[cH:10][cH:11]1)[N:12]1[CH:13]([CH2:17][C:18]#[N:19])[CH2:14][CH2:15][CH2:16]1>>[S:2](=[O:3])(=[O:4])([c:5]1[cH:6][cH:7][c:8]([CH3:9])[cH:10][cH:11]1)[N:12]1[CH:13]([CH2:21][C:22]([OH:23])=[O:24])[CH2:14][CH2:15][CH2:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Cc1ccc(S(=O)(=O)N2CCCC2CC#N)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)N2CCCC2CC#N)cc1
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Name
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Type
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product
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Smiles
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Cc1ccc(S(=O)(=O)N2CCCC2CC(=O)O)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |